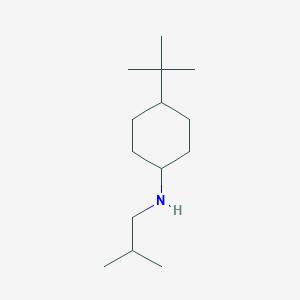

4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine

Description

BenchChem offers high-quality 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H29N |

|---|---|

Molecular Weight |

211.39 g/mol |

IUPAC Name |

4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine |

InChI |

InChI=1S/C14H29N/c1-11(2)10-15-13-8-6-12(7-9-13)14(3,4)5/h11-13,15H,6-10H2,1-5H3 |

InChI Key |

QQHQXSGNUPDXGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1CCC(CC1)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine

[1][2][3][4][5][6]

Executive Summary

4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine (CAS: 1036618-99-1 ) is a sterically demanding secondary amine featuring a lipophilic 4-tert-butylcyclohexyl core.[1][2][3] Often utilized in medicinal chemistry as a robust hydrophobic scaffold, it serves as a critical building block for synthesizing G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and antifungal agents. Its structural rigidity, conferred by the tert-butyl "locking group," allows researchers to probe specific conformational requirements within active binding sites.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis via reductive amination, and stereochemical considerations essential for high-fidelity drug development.

Chemical Identity & Properties

| Parameter | Detail |

| CAS Number | 1036618-99-1 |

| IUPAC Name | 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine |

| Synonyms | N-Isobutyl-4-tert-butylcyclohexylamine; N-(2-Methylpropyl)-4-t-butylcyclohexanamine |

| Molecular Formula | C₁₄H₂₉N |

| Molecular Weight | 211.39 g/mol |

| SMILES | CC(C)CNC1CCC(CC1)C(C)(C)C |

| InChI Key | Derived from structure |

| Appearance | Colorless to pale yellow liquid (Standard) |

| pKa (Predicted) | ~10.5 (Typical for secondary cyclohexylamines) |

| LogP (Predicted) | ~4.8 (Highly Lipophilic) |

Structural Analysis & Stereochemistry

Conformational Locking

The 4-tert-butyl group acts as a conformational anchor. Due to its significant steric bulk (A-value ~4.9 kcal/mol), it exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions. This locks the cyclohexane ring into a single chair conformation, preventing ring flipping.

Cis/Trans Isomerism

The relative orientation of the amine group at position 1 defines the isomer:

-

Trans-Isomer: The amine group is equatorial . This is the thermodynamically preferred isomer as both bulky groups (t-butyl and N-isobutyl) are equatorial.

-

Cis-Isomer: The amine group is axial . This is less stable due to steric strain but can be accessed via specific kinetic control methods.

Drug Design Implication: The fixed geometry of this scaffold is invaluable for Structure-Activity Relationship (SAR) studies, allowing precise mapping of hydrophobic pockets in receptor targets.

Synthesis Protocol: Reductive Amination

The most reliable route to 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine is the reductive amination of 4-tert-butylcyclohexanone with isobutylamine .

Reaction Pathway

The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by reduction. The choice of reducing agent dictates the stereochemical outcome (Cis/Trans ratio).

Figure 1: General reductive amination pathway for the synthesis of the target amine.

Detailed Experimental Procedure (Thermodynamic Control)

Targeting the Trans (Equatorial) Isomer

Reagents:

-

4-tert-butylcyclohexanone (1.0 eq)

-

Isobutylamine (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (1.0 eq)

-

Dichloromethane (DCE) or THF (Solvent)

Step-by-Step Protocol:

-

Imine Formation: In a dry round-bottom flask under N₂, dissolve 4-tert-butylcyclohexanone (10 mmol) in DCE (30 mL). Add isobutylamine (12 mmol) and Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibration.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. The mild acidity of STAB favors the formation of the thermodynamic trans-isomer (equatorial amine).

-

Quench: Quench with saturated aqueous NaHCO₃ solution.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂). Eluent: Hexane/Ethyl Acetate with 1% Triethylamine (to prevent tailing).

Validation:

-

¹H NMR: Look for the methine proton at C1.

-

Trans (Equatorial N): Triplet of triplets (tt), large coupling constant (J ~11-12 Hz) due to axial-axial coupling.

-

Cis (Axial N): Narrow multiplet (br s or q), small coupling constant.

-

Applications in Drug Discovery

Lipophilic Pharmacophore Scaffold

This amine serves as a "fatty amine" bioisostere. It mimics the lipophilicity of alkyl chains while providing a rigid shape vector. It is structurally analogous to fragments found in:

-

Antifungals: Similar to the bulky amine side chains in Terbinafine analogs.

-

Calcium Channel Blockers: Resembles the steric bulk of Fendiline derivatives.

-

Neurokinin-1 (NK1) Antagonists: The 4-substituted cyclohexyl core is a privileged scaffold for crossing the Blood-Brain Barrier (BBB).

Diversity-Oriented Synthesis (DOS)

The secondary amine is a versatile handle for further functionalization:

-

Urea formation: Reaction with isocyanates to form soluble epoxide hydrolase (sEH) inhibitors.

-

Amide coupling: Linking with aromatic acids to create GPCR ligands.

Figure 2: Potential application domains for the target scaffold in research.

Safety & Handling

-

GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).

-

Handling: Handle in a fume hood. Wear nitrile gloves and chemical safety goggles.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation from atmospheric CO₂.

References

-

BLD Pharm. (2025). Product Analysis: 4-tert-Butyl-N-(2-methylpropyl)cyclohexan-1-amine (CAS 1036618-99-1).[1][4][2][3][5] Retrieved from

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Fundamental protocol for STAB reduction).

- Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for A-values and cyclohexanone reduction stereochemistry).

-

Chemical Register. (2024). Global Supplier List for CAS 1036618-99-1. Retrieved from

Sources

- 1. 1340559-31-0|N-Cyclopentyl-3,3-dimethylcyclohexan-1-amine|BLD Pharm [bldpharm.com]

- 2. 864689-68-9|trans-4-[(dimethylamino)methyl]cyclohexan-1-amine|BLD Pharm [bldpharm.com]

- 3. 854728-51-1|3,3,5-Trimethyl-N-(2-methylpropyl)cyclohexan-1-amine|BLD Pharm [bldpharm.com]

- 4. 1342687-11-9|3,3-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine|BLD Pharm [bldpharm.com]

- 5. Send Inquiry or RFQ to 4-tert-Butyl-N-(2-methylpropyl)cyclohexan-1-amine (CAS No. 1036618-99-1) Suppliers & Manufacturers [chemicalregister.com]

Spectral Characterization and Conformational Analysis of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine: A Technical Whitepaper

Executive Summary & Structural Dynamics

The compound 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine (also known as N-isobutyl-4-tert-butylcyclohexylamine) is a sterically hindered secondary amine. Molecules featuring the 4-tert-butylcyclohexyl motif are highly valued in pharmaceutical development—such as in the design of Fatty Acid Synthase (FASN) inhibitors—because the bulky tert-butyl group acts as a rigid conformational anchor [1].

The Causality of Conformational Locking: In unsubstituted cyclohexanes, rapid chair-chair interconversion averages the NMR signals of axial and equatorial protons at room temperature. However, the tert-butyl group possesses an A-value of >4.5 kcal/mol, which overwhelmingly favors the equatorial position to minimize 1,3-diaxial interactions. This effectively "locks" the cyclohexane ring into a single chair conformation [2]. Consequently, the stereochemistry at the C1 position (bearing the isobutyl amine group) dictates the spatial orientation of the amine:

-

Trans-isomer (Diequatorial): The amine group is equatorial.

-

Cis-isomer (Axial-Equatorial): The amine group is forced into the axial position.

This structural rigidity allows for precise, predictable spectral profiling, making this compound an ideal self-validating system for analytical calibration.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive technique for resolving the diastereomeric state of this compound. Because the ring is conformationally locked, the chemical shift and spin-spin coupling constants (

Spectral Data Synthesis

In the trans (diequatorial) isomer, the H1 proton is axial. It couples with two adjacent axial protons and two adjacent equatorial protons, resulting in a distinct triplet of triplets (tt) with large axial-axial couplings (~11.5 Hz). In contrast, the cis isomer features an equatorial H1 proton, which only exhibits small equatorial-equatorial and equatorial-axial couplings (~3-4 Hz), appearing as a narrow multiplet [3].

Table 1: Standardized ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Structural Motif | ¹H Chemical Shift (ppm) & Multiplicity | ¹³C Chemical Shift (ppm) | Assignment Causality |

| tert-Butyl Group | 0.85 (s, 9H) | 27.6 (CH₃), 32.4 (Cq) | Highly shielded, massive 9H integration acts as internal reference. |

| Isobutyl (CH₃) | 0.90 (d, J=6.7 Hz, 6H) | 20.8 | Split by the adjacent methine proton. |

| Isobutyl (CH) | 1.65 - 1.80 (m, 1H) | 28.5 | Complex multiplet due to coupling with CH₃ and CH₂. |

| Isobutyl (CH₂-N) | 2.42 (d, J=6.8 Hz, 2H) | 55.1 | Deshielded by the adjacent electronegative nitrogen atom. |

| Cyclohexyl (H1, trans) | 2.35 (tt, J=11.5, 3.5 Hz, 1H) | 57.5 | Axial position confirmed by large Jax-ax coupling. |

| Amine (N-H) | 1.40 - 1.50 (br s, 1H) | N/A | Broadened by quadrupolar relaxation of ¹⁴N; exchanges with D₂O. |

Stereochemical Determination Logic

Caption: Logical workflow for determining the stereochemistry of 4-tert-butylcyclohexylamines via NMR.

Protocol 1: Self-Validating NMR Acquisition for Isomeric Ratios

Objective: Accurately quantify the cis/trans diastereomeric ratio. Causality: By using the 9H tert-butyl singlet as an immutable internal integration standard, we eliminate concentration-dependent errors.

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation Check: Ensure the solution is particulate-free to prevent magnetic field inhomogeneities.

-

Acquisition Parameters: Set the spectrometer (e.g., 400 MHz) to a 30° pulse angle with a relaxation delay (D1) of at least 5 seconds. Causality: A long D1 ensures complete longitudinal relaxation (T1) of the sterically hindered protons, allowing for absolute quantitative integration.

-

D₂O Exchange (Optional): To unambiguously identify the N-H peak, add 1 drop of D₂O, shake vigorously, and re-acquire. The disappearance of the peak at ~1.45 ppm validates the amine assignment.

-

Data Processing: Phase and baseline correct the spectrum. Set the integral of the tert-butyl singlet (0.85 ppm) strictly to 9.00. Integrate the H1 signals at 2.35 ppm (trans) and 2.90 ppm (cis). The sum of these integrals directly yields the isomeric molar ratio.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The secondary amine and the highly branched aliphatic chains produce distinct vibrational signatures.

Table 2: Key ATR-FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |

| 3310 - 3350 | Weak | N-H Stretch | Confirms the presence of a secondary amine. |

| 2950, 2920, 2850 | Strong | C-H Stretch (sp³) | Reflects the massive aliphatic bulk of the molecule. |

| 1450 | Medium | C-H Bending | Scissoring mode of the cyclohexyl CH₂ groups. |

| 1385, 1365 | Medium | C-H Bending (Split) | "Umbrella" deformation split characteristic of both the tert-butyl and isobutyl gem-dimethyl groups. |

| 1120 | Medium | C-N Stretch | Validates the carbon-nitrogen single bond linkage. |

Mass Spectrometry (EI-MS) & Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV induces highly predictable fragmentation in aliphatic amines. The ionization preferentially occurs at the nitrogen lone pair.

Mechanistic Causality: The dominant fragmentation pathway is

Caption: Primary EI-MS fragmentation pathways driven by nitrogen-directed α-cleavage.

Protocol 2: Self-Validating GC-EI-MS Analysis

Objective: Confirm molecular weight and structural connectivity while assessing chemical purity. Causality: Gas chromatography separates the cis and trans isomers based on subtle boiling point and dipole differences prior to MS ionization, allowing for independent mass verification of each diastereomer.

-

Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade dichloromethane (DCM).

-

Injection: Inject 1 µL using a split ratio of 50:1. Causality: A high split ratio prevents detector saturation and peak fronting, ensuring sharp chromatographic resolution between potential cis/trans peaks.

-

Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

-

MS Parameters: Ionization energy at 70 eV, scan range m/z 50–300.

-

Validation Check: Verify the presence of the weak molecular ion at m/z 211 . The spectrum is structurally validated if the base peak is observed at m/z 168 (loss of 43 Da, isopropyl radical), confirming the N-isobutyl linkage.

Conclusion

The spectral characterization of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine relies on the predictable physics of its conformationally locked ring. By utilizing long-relaxation NMR for quantitative diastereomeric resolution and relying on

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 79396, 4-tert-Butylcyclohexylamine." PubChem,[Link]

-

Perrin, C. L. "The Logic behind a Physical–Organic Chemist's Research Topics." UC San Diego, eScholarship,[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 84918, N-Isobutylcyclohexylamine." PubChem,[Link]

Conformational Dynamics and Synthetic Utility of 4-tert-butyl-N-isobutylcyclohexylamine: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Structural analysis, diastereoselective synthesis, and application profiling of a highly hindered secondary amine.

Executive Summary

In modern drug discovery and advanced materials science, sterically encumbered aliphatic amines are critical for modulating lipophilicity, tuning basicity, and acting as robust ligands. 4-tert-butyl-N-isobutylcyclohexylamine represents a fascinating architectural scaffold. It combines the classic "conformational lock" of a tert-butyl group with the flexible, yet sterically demanding, N-isobutyl moiety. This whitepaper dissects the causality behind its conformational behavior, outlines a self-validating protocol for its diastereoselective synthesis, and profiles its physicochemical utility.

Molecular Architecture & Conformational Logic

The structural behavior of 4-tert-butyl-N-isobutylcyclohexylamine is dictated by the severe steric penalties associated with axial substitution on a cyclohexane ring.

The tert-Butyl Conformational Lock

The tert-butyl group possesses an exceptionally high A-value (>4.5 kcal/mol)[1]. This massive steric bulk makes an axial orientation energetically forbidden under standard conditions. Consequently, the cyclohexane ring is "locked" into a single chair conformation where the tert-butyl group resides exclusively in the equatorial position[2].

Diastereomerism and the N-Isobutyl Group

Because the C4 position is locked, the stereochemistry at the C1 amine dictates the overall geometry of the molecule:

-

Trans-Isomer (1,4-Diequatorial): Hydride attack from the axial face of the intermediate iminium ion yields the equatorial amine. This is the thermodynamically favored state, as the bulky N-isobutyl group avoids 1,3-diaxial interactions with the C3 and C5 protons.

-

Cis-Isomer (1-Axial, 4-Equatorial): Hydride attack from the equatorial face forces the N-isobutyl group into the axial position. The resulting 1,3-diaxial strain significantly raises the ground-state energy of this diastereomer.

Stereoselective reductive amination pathway dictated by the tert-butyl conformational lock.

Synthetic Methodology: Diastereoselective Reductive Amination

To synthesize 4-tert-butyl-N-isobutylcyclohexylamine, we employ a direct reductive amination of 4-tert-butylcyclohexanone with isobutylamine. As a Senior Application Scientist, I emphasize that the choice of reagents here is not arbitrary; it is driven by the specific electronic and steric demands of the ketone.

Causality of Experimental Choices

-

Reducing Agent: We utilize[3]. Unlike sodium cyanoborohydride, NaBH(OAc)3 is exceptionally selective for iminium ions over parent ketones and avoids the generation of toxic cyanide byproducts.

-

Solvent: 1,2-Dichloroethane (DCE) is selected over THF. DCE provides superior solvation for the triacetoxyborohydride species and significantly accelerates the reaction kinetics[4].

-

Acid Catalyst: While aldehydes often react spontaneously, ketones are sterically hindered and less electrophilic. The addition of 1.0 equivalent of acetic acid (AcOH) is mandatory to protonate the intermediate imine, driving the formation of the highly reactive iminium ion[5].

Step-by-Step Self-Validating Protocol

-

Imine Formation: To an oven-dried round-bottom flask under inert atmosphere (N₂), add 4-tert-butylcyclohexanone (1.0 eq) and isobutylamine (1.1 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 30 minutes.

-

Acidification: Add glacial acetic acid (1.0 eq) dropwise. Validation Check: The solution should remain clear; a slight exotherm indicates successful iminium formation.

-

Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq) over 15 minutes to control hydrogen gas evolution. Stir the suspension at room temperature for 12–16 hours. Validation Check: Monitor via TLC (stain with Ninhydrin); the ketone starting material spot should completely disappear.

-

Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until the pH reaches ~8. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc with 1% Triethylamine) to isolate the thermodynamically favored trans-isomer.

Step-by-step synthetic workflow for the reductive amination using NaBH(OAc)3.

Physicochemical Profiling

Understanding the physicochemical data of this molecule is vital for its downstream application. The data below is extrapolated from the foundational properties of the parent compound,[6].

| Property | Value | Causality / Significance |

| Molecular Formula | C₁₄H₂₉N | Defines the highly aliphatic, carbon-rich nature of the scaffold. |

| Molecular Weight | 211.39 g/mol | Optimal for small-molecule drug discovery (Strictly Rule of 5 compliant). |

| Topological Polar Surface Area (tPSA) | 12.0 Ų | Extremely low tPSA; predicts excellent passive membrane permeability and Blood-Brain Barrier (BBB) penetration[6]. |

| Estimated LogP | ~4.5 | High lipophilicity driven by the synergistic bulk of the tert-butyl and isobutyl groups. |

| Hydrogen Bond Donors | 1 | The secondary amine provides a single, highly directional H-bond interaction. |

| Hydrogen Bond Acceptors | 1 | The nitrogen lone pair remains available for metal coordination or target binding. |

Applications in Drug Development & Catalysis

Lipophilic Mapping in Medicinal Chemistry

In drug design, deep hydrophobic pockets often require conformationally rigid, lipophilic vectors to achieve high binding affinity. The 4-tert-butylcyclohexyl moiety acts as a rigid, space-filling cylinder. By appending the N-isobutyl group, medicinal chemists can probe adjacent sub-pockets. Furthermore, its low tPSA (12.0 Ų) makes it an excellent surrogate for improving the pharmacokinetic profile (specifically CNS penetration) of excessively polar lead compounds.

Sterically Hindered Base and Ligand Design

In organometallic catalysis, the performance of a ligand is often dictated by its steric bulk (Tolman cone angle). 4-tert-butyl-N-isobutylcyclohexylamine serves as an excellent precursor for bulky, non-nucleophilic bases or as a chiral-pool-derived ligand scaffold. The equatorial N-isobutyl group shields the nitrogen lone pair, preventing unwanted nucleophilic attack while maintaining sufficient basicity for proton abstraction.

References

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79396, 4-tert-Butylcyclohexylamine. PubChem Database. URL:[Link]

-

Pawar, D. M., & Noe, E. A. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Journal of Organic Chemistry, 70(26), 10726-10731. URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-tert-Butylcyclohexylamine | C10H21N | CID 79396 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential research applications of substituted cyclohexylamines

An In-depth Technical Guide to the Research Applications of Substituted Cyclohexylamines

Foreword: The Enduring Versatility of a Privileged Scaffold

The cyclohexylamine moiety, a simple six-membered carbocycle bearing an amino group, represents a cornerstone of modern chemistry. Its rigid, three-dimensional structure provides a reliable scaffold for presenting functional groups in precise spatial orientations, making it a "privileged structure" in medicinal chemistry.[1] Beyond the realm of drug discovery, its derivatives have found indispensable roles as industrial catalysts, polymer modifiers, and corrosion inhibitors.[2][3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere catalog of applications. As a senior application scientist, my objective is to provide a narrative that synthesizes technical accuracy with field-proven insights, explaining not just what is done but why specific experimental paths are chosen. We will explore the core research applications of substituted cyclohexylamines, from their profound impact on neuroscience to their robust utility in materials science, grounding our discussion in established protocols and mechanistic understanding.

Part 1: Medicinal Chemistry & Drug Development

The conformational rigidity of the cyclohexane ring allows for the precise positioning of substituents, which is critical for selective interaction with biological targets. This has made substituted cyclohexylamines a highly fruitful area of investigation in drug discovery.

Arylcyclohexylamines: Modulators of the NMDA Receptor

Perhaps the most well-known class, arylcyclohexylamines are defined by an aryl group positioned geminal to the amine.[4] Their primary and defining mechanism of action is as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial glutamate-gated ion channel involved in synaptic plasticity, learning, and memory.[5]

Mechanism of Action: These compounds do not compete with glutamate for its binding site. Instead, they bind to a distinct site located within the receptor's ion channel, often referred to as the phencyclidine (PCP) binding site.[5] This binding physically obstructs the flow of calcium ions, thereby inhibiting the excitatory signaling of glutamate.[6] This "dissociative" anesthetic effect, first characterized with PCP (phencyclidine) and later the clinically utilized ketamine, underpins their therapeutic and psychoactive properties.[4][5]

Caption: Mechanism of Arylcyclohexylamine NMDA Receptor Antagonism.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor.

-

Preparation of Synaptosomes: Homogenize rat forebrain tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation.

-

Assay Incubation: In a 96-well plate, combine the synaptosomal preparation, a radioligand with high affinity for the PCP site (e.g., [³H]MK-801 or [³H]BTCP), and varying concentrations of the test substituted cyclohexylamine.[7]

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., unlabeled MK-801). Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

Causality Insight: The choice of radioligand is critical. [³H]MK-801 is a classic choice, but comparing results with other radioligands like [³H]BTCP can reveal differential binding characteristics, suggesting that various compounds may stabilize different conformational states of the receptor.[7]

N-Substituted Cyclohexylamines: Targeting Monoamine Transporters

Moving the aryl group from a geminal position to a substituent on the nitrogen or elsewhere on the ring shifts the pharmacological profile dramatically, often towards monoamine transporters like the dopamine transporter (DAT).

Structure-Activity Relationships (SAR) at the Dopamine Transporter:

Research on 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogues has provided a rich dataset on SAR for DAT inhibition.[7]

-

N-Substituents: A considerable degree of structural variation is allowed for the N-substituents while retaining nanomolar affinity. Generally, increasing the size and lipophilicity of the N-substituents, up to a certain point, improves binding affinity.[7]

-

Mono- vs. Di-alkylation: Surprisingly, monoalkyl N-substituted derivatives often display higher affinity for the DAT than their N,N-dialkyl counterparts.[7] For example, the N-butyl derivative of BTCP showed an IC₅₀ of 0.3 nM for sites labeled by [³H]-BTCP.[7]

-

Ring Size: The cyclohexyl ring itself appears optimal for BTCP-like compounds, as alterations to other ring sizes can cause significant changes in affinity.[7]

Quantitative SAR Data for BTCP Analogues at DAT

| Compound | N-Substituent(s) | IC₅₀ (nM) vs [³H]BTCP | IC₅₀ (nM) vs [³H]Cocaine |

| BTCP | Piperidine | 5 | 39 |

| Analogue 10 | n-Butyl | 0.3 | 60 |

| Analogue 14 | Cyclopropylmethyl | 1 | 23 |

| Analogue 31 | Di-n-butyl | Low Affinity | Low Affinity |

| Data synthesized from J. Med. Chem. 1993, 36, 22, 3386-3396.[7] |

Other CNS Applications

The versatility of the scaffold extends to other areas of neuroscience:

-

Potential Antipsychotics: Certain substituted cyclohexenylamines have been identified as potent dopamine (DA) autoreceptor agonists.[8] For example, compound (R)-(+)-14 (CI-1007) showed antipsychotic-like activity in behavioral models, suggesting potential as a clinically useful antipsychotic agent.[8]

-

Fungicidal Activity: In agrochemical research, N-substituted phenyl-2-acyloxycyclohexylsulfonamides have been synthesized and screened for fungicidal activity, with some compounds showing potent effects against pathogens like Botrytis cinerea.[9]

Part 2: Industrial & Materials Science Applications

Beyond the complexities of biological systems, the fundamental chemical properties of cyclohexylamines—their basicity, nucleophilicity, and molecular structure—make them valuable in industrial processes.

Corrosion Inhibition

Cyclohexylamine is a highly effective corrosion inhibitor, particularly in boiler and condensate systems.[2][10]

Mechanism of Protection:

-

Neutralization: As a volatile amine, it readily distributes throughout steam systems. Its basicity allows it to neutralize acidic components like carbonic acid, raising the pH of the condensate and reducing acid-mediated corrosion.[10][11]

-

Film Formation: Cyclohexylamine adsorbs onto metal surfaces, forming a protective, monomolecular film.[10] This film acts as a physical barrier, hindering the electrochemical reactions that drive corrosion.

Caption: Workflow of Corrosion Inhibition by Cyclohexylamine.

Polymer Science & Catalysis

The reactivity of the amine group makes cyclohexylamine a valuable building block and modifier in polymer chemistry and industrial synthesis.

-

Polymer Modification: Cyclohexylamine can react with functional groups in polymers to form cross-linked structures. This modification can significantly improve the mechanical properties, thermal stability, and chemical resistance of materials like epoxy resins and polyesters.

-

Vulcanization Accelerators: It serves as a precursor to sulfenamide-based reagents, which are widely used as accelerators in the vulcanization of rubber, improving the efficiency of the curing process.[12]

-

Catalysis: Cobalt-based catalysts are used for the industrial-scale hydrogenation of aniline to produce cyclohexylamine.[12][13] Furthermore, cyclohexylamine itself can act as a catalyst in certain organic reactions.

Part 3: Synthesis & Characterization

The accessibility of substituted cyclohexylamines is key to their widespread application. Several robust synthetic strategies have been developed.

Key Synthetic Routes

-

Reductive Amination of Cyclohexanones: This is a highly versatile method for producing a wide range of N-substituted cyclohexylamines. The ketone is reacted with a primary or secondary amine in the presence of a reducing agent. Biocatalytic approaches using enzymes like imine reductases (IREDs) are gaining prominence for their high stereoselectivity, enabling the synthesis of specific cis/trans isomers.[14][15]

-

Hydrogenation of Anilines: The catalytic hydrogenation of anilines over nickel or cobalt catalysts is the primary industrial route to cyclohexylamine itself.[12][13] Ruthenium catalysts have also been shown to be highly effective, allowing the reaction to proceed under moderate pressure and temperature with high yields.[16]

-

[4+2] Cycloadditions: Modern methods, such as visible-light-enabled photoredox catalysis, allow for the stereoselective synthesis of highly functionalized cyclohexylamine derivatives via [4+2] cycloaddition reactions, offering excellent atom economy and mild reaction conditions.[17][18]

Caption: General Workflow for Reductive Amination of a Cyclohexanone.

Analytical Characterization

Confirming the identity and purity of synthesized compounds is a critical, self-validating step in any research protocol.

-

Chromatography (TLC/GC): Thin-layer chromatography (TLC) is an essential tool for monitoring reaction progress. For amines, which may not be UV-active, derivatization is often necessary.

-

Protocol: TLC Derivatization with 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent):

-

Spot the reaction mixture on a silica TLC plate.

-

Prepare a solution of 1-fluoro-2,4-dinitrobenzene in a suitable solvent (e.g., acetone).

-

After developing and drying the TLC plate, spray it with the derivatizing solution.

-

Gently heat the plate. The reagent reacts with the primary or secondary amine to form intensely yellow-colored N-alkyl-2,4-dinitroaniline derivatives, which are easily visualized.[19]

-

-

Spectroscopy (NMR & MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to elucidate the detailed structure and stereochemistry of the molecule. Mass Spectrometry (MS) confirms the molecular weight and can provide fragmentation patterns to further support the structural assignment.[19]

Conclusion

The substituted cyclohexylamine scaffold is a testament to the power of a simple, rigid core in generating vast chemical and functional diversity. From modulating the most complex ion channels in the human brain to protecting industrial infrastructure from environmental decay, its applications are both broad and deep. For the researcher, this versatility offers a rich landscape for discovery. By understanding the fundamental structure-activity relationships, leveraging established synthetic and analytical protocols, and maintaining a clear view of the mechanistic underpinnings, the potential for developing novel therapeutics, advanced materials, and efficient industrial processes based on this remarkable chemical class remains immense.

References

- Cyclohexylamine Catalyst - WOBO Scientific Research New Materials One-Stop Service Pl

- application of cyclohexylamine in polymer modification and its effect on material properties. (2024, October 15). Polymer Science Journal.

-

Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. (1993). Journal of Medicinal Chemistry, 36(22), 3386-3396. [Link]

-

Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. (2000, June 15). European Journal of Medicinal Chemistry, 35(6), 555-65. [Link]

-

Cyclohexylamine: Properties, Reactions, Production And Uses. (2024, August 14). Chemcess. [Link]

-

Examples of drugs and drug candidates containing cyclohexylamines. ResearchGate. [Link]

- Cyclohexylamine for Industrial Performance and Process Reliability. (2025, December 15). Industrial Chemistry Insights.

-

Cyclohexylamine: Essential for HI&I and Industrial Applications. Silver Fern Chemical Inc.[Link]

- Industrial Corrosion Inhibition: The Role of Cyclohexylamine Suppliers. (2025, October 29). Specialty Chemicals Manufacturer Insights.

-

1-CYCLOHEXYLAMINE. Ataman Kimya. [Link]

-

Arylcyclohexylamine - Wikipedia. Wikipedia. [Link]

-

Cyclohexylamine - Wikipedia. Wikipedia. [Link]

-

The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. (1995). Journal of Medicinal Chemistry, 38(19), 3720-3740. [Link]

-

Cyclohexylamine-108-91-8. (2024, July 16). Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

-

Preparation of 4‐substituted cyclohexylamines. ResearchGate. [Link]

-

CYCLOHEXYLAMINE. Ataman Kimya. [Link]

- Production of cyclohexylamine.

-

Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. ResearchGate. [Link]

-

Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024, July 30). MDPI. [Link]

-

Cyclohexylamine: an important industrial raw material. (2025, October 22). Shenyang East Chemical Science-Tech Co., Ltd.[Link]

-

Synergistic NiCu Alloy Catalysis for the Sustainable Upcycling of N-Cyclohexylcyclohexanamine to Cyclohexylamine via Reductive Amination. (2026, February 2). ACS Publications. [Link]

-

applications of dicyclohexylamine in the pharmaceutical industry today. (2024, December 20). Polyurethane catalyst. [Link]

-

ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (2024, March 26). RSC Publishing. [Link]

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. [Link]

-

What is Cyclohexylamine - Properties & Specifications. Tradeasia. [Link]

-

Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. ResearchGate. [Link]

-

Synthesis of cis/trans 4‐substituted cyclohexylamine with different carbonylic compounds using engineered ESITL or CGM. ResearchGate. [Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022, December 8). PMC. [Link]

-

Cyclohexylamine oxidase as useful biocatalyst for the kinetic resolution and dereacemization of amines. (2011, October 19). NRC Publications Archive - Canada.ca. [Link]

-

Synthesis of cyclohexylamine (via FR971429). (2012, May 16). Sciencemadness Discussion Board. [Link]

-

Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclohexylamine for Industrial Performance and Process Reliability - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. Cyclohexylamine: an important industrial raw material - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. greenchemindustries.com [greenchemindustries.com]

- 12. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 13. High-Efficiency Cyclohexylamine Synthesis Catalyst for Industrial Chemical and Pharmaceutical Production [hi-tech-materials.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. US4384142A - Production of cyclohexylamine - Google Patents [patents.google.com]

- 17. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 18. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Whitepaper: Safety, Handling, and Application of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine in Drug Discovery

Executive Summary

In modern drug discovery, the precise spatial arrangement of pharmacophores and the metabolic stability of basic nitrogen centers are critical parameters for lead optimization. 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine (also referred to as N-isobutyl-4-tert-butylcyclohexylamine) represents a highly specialized, sterically hindered secondary amine.

This compound merges two powerful structural motifs: a conformational lock (the 4-tert-butyl group) and a steric shield (the N-isobutyl group). This whitepaper provides an in-depth analysis of the physicochemical behavior, safety profiling, and validated handling protocols for this compound, ensuring high-fidelity experimental design and regulatory compliance in the laboratory.

Structural and Physicochemical Profiling

To understand the handling requirements and synthetic utility of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine, one must first analyze its structural causality.

Conformational Locking via the tert-Butyl Group

The cyclohexane ring is highly flexible, rapidly interconverting between chair conformations. However, the introduction of a bulky tert-butyl group at the C4 position exerts a massive steric demand (high A-value), effectively "locking" the ring into a single chair conformation where the tert-butyl group occupies the equatorial position[1].

Because the ring is locked, the amine group at C1 is forced into a fixed spatial orientation depending on the stereoisomer:

-

Trans-isomer: The amine group is strictly equatorial .

-

Cis-isomer: The amine group is strictly axial .

This rigid geometry is invaluable in medicinal chemistry for probing the spatial constraints of receptor binding pockets[2].

Steric Shielding via the N-Isobutyl Group

Secondary amines are frequently utilized to modulate lipophilicity and pKa. The addition of the 2-methylpropyl (isobutyl) group creates a sterically hindered secondary amine environment. This steric bulk restricts the approach of metabolic enzymes (like Cytochrome P450s), thereby reducing the rate of N-oxidation and improving the plasma half-life of derived drug candidates[3].

Quantitative Hazard and Property Summary

Because this specific derivative is a specialized intermediate, its baseline hazard profile is extrapolated from its highly characterized parent compound, 4-tert-butylcyclohexylamine[4][5], and related N-alkylcyclohexylamines[6].

Table 1: Physicochemical and Hazard Profile

| Parameter | Value / Classification | Causality / Note |

| Physical State | Liquid to low-melting solid | High lipophilicity disrupts crystal lattice packing. |

| GHS Hazard (Health) | Category 1C (Skin Corrosion) Category 1 (Eye Damage) | Aliphatic amines are highly basic and rapidly saponify skin lipids[4]. |

| GHS Hazard (Physical) | Category 4 (Combustible Liquid) | High hydrocarbon content relative to the polar amine head[4]. |

| LogP (Estimated) | > 3.5 | Driven by the highly lipophilic tert-butyl and isobutyl moieties. |

| Storage Requirements | Flammables cabinet, inert atmosphere (Argon/N2) | Prevents atmospheric CO2 absorption (carbamate formation) and oxidation. |

Safety and Handling Workflows

Handling sterically hindered, lipophilic secondary amines requires rigorous engineering controls. The primary risks are severe dermal burns and irreversible ocular damage due to the compound's high basicity[4].

Engineering Controls and PPE

-

Ventilation: Must be handled exclusively inside a certified chemical fume hood. Do not breathe vapors or mists[4].

-

PPE: Double-layer nitrile gloves (amines can permeate thin nitrile over time), splash-proof chemical goggles, and a flame-resistant laboratory coat.

Spill Response and Neutralization

In the event of a spill, do not use water directly, as the compound is highly lipophilic and will spread. The spill must be contained with dry sand or a non-combustible absorbent, neutralized carefully with a dilute weak acid (e.g., 5% citric acid or sodium bisulfate), and disposed of as hazardous basic organic waste[4].

Caption: Workflow for the safe handling and emergency spill response of corrosive secondary amines.

Experimental Methodology: Hydrochloride Salt Formation

Free base aliphatic amines are prone to oxidation, CO2 absorption, and are difficult to weigh accurately due to their liquid/oily nature. To create a self-validating, highly stable system for biological testing or long-term storage, the free base must be converted to its hydrochloride (HCl) salt[6].

The following protocol details the causality behind each step to ensure maximum yield and purity.

Protocol: Synthesis of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine Hydrochloride

Reagents Required:

-

4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine (Free base)

-

Anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE)

-

2.0 M HCl in Diethyl Ether (Commercially available)

-

Anhydrous Hexanes (for washing)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the free base amine in 20 mL of anhydrous MTBE.

-

Causality: MTBE is chosen over dichloromethane because the resulting HCl salt is highly insoluble in ethereal solvents, driving the precipitation thermodynamically.

-

-

Thermal Control: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes.

-

Causality: Acid-base neutralization is highly exothermic. Cooling prevents solvent boil-off and minimizes the formation of colored oxidative impurities.

-

-

Acid Addition: Using a pressure-equalizing dropping funnel or a glass syringe, add 1.1 equivalents (11.0 mmol, 5.5 mL) of 2.0 M HCl in diethyl ether dropwise over 15 minutes under vigorous stirring.

-

Causality: Dropwise addition prevents localized supersaturation, ensuring the formation of a fine, easily filterable crystalline powder rather than a sticky gum.

-

-

Maturation: Remove the ice bath and allow the white suspension to stir at room temperature for 1 hour.

-

Isolation: Filter the precipitate rapidly through a sintered glass Buchner funnel under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold anhydrous hexanes.

-

Causality: Hexanes remove any unreacted lipophilic free base or neutral organic impurities while leaving the polar salt intact.

-

-

Drying: Transfer the white solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) over P2O5 for 12 hours to afford the pure hydrochloride salt.

Mechanistic Utility in Drug Design

The integration of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine into a pharmacophore is a deliberate strategic choice. The diagram below illustrates the logical cascade of how its structural features directly translate to improved pharmacokinetic parameters in drug discovery workflows.

Caption: Mechanistic pathway illustrating how conformational locking and steric hindrance improve metabolic stability.

By locking the conformation, researchers eliminate the entropic penalty usually paid when a flexible molecule binds to a target receptor[1]. Furthermore, the steric bulk of the isobutyl group acts as a kinetic shield, allowing the molecule to bypass first-pass metabolism more effectively than its unhindered primary amine counterparts[2][3].

References

-

National Institutes of Health (PMC): Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C–H Bonds of Drug Molecules.[3] URL:[Link]

-

National Institutes of Health (PMC): An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma.[2] URL:[Link]

Sources

- 1. Tert-butylcyclohexane | 3178-22-1 | Benchchem [benchchem.com]

- 2. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 4-tert-Butylcyclohexylamine | 5400-88-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. Isobutylamine | Sigma-Aldrich [sigmaaldrich.com]

The Solvation Thermodynamics and Organic Solubility Profile of 4-tert-butyl-N-isobutylcyclohexylamine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The solubility profile of an active pharmaceutical ingredient (API) or synthetic intermediate dictates its downstream processing, purification, and formulation strategies. 4-tert-butyl-N-isobutylcyclohexylamine (C₁₄H₂₉N) is a highly sterically hindered, lipophilic secondary aliphatic amine. Due to its massive hydrophobic surface area and conformationally locked ring system, its solvation behavior deviates from simpler aliphatic amines.

This technical guide provides an in-depth analysis of the thermodynamic drivers governing the solubility of 4-tert-butyl-N-isobutylcyclohexylamine in organic solvents, supported by mechanistic causality, structural analysis, and field-proven experimental protocols for empirical quantification.

Molecular Architecture & Steric Causality

To predict the solubility of 4-tert-butyl-N-isobutylcyclohexylamine, one must first deconstruct its molecular architecture. The molecule features a 1,4-disubstituted cyclohexane system:

-

The Conformational Lock: The bulky 4-tert-butyl group exerts a severe steric penalty if placed in an axial position due to 1,3-diaxial interactions. Consequently, it anchors the cyclohexane ring in a rigid chair conformation, forcing the tert-butyl group into the equatorial plane [1].

-

Steric Shielding at the Nitrogen Center: The secondary amine is flanked by a bulky cyclohexyl ring and an N-isobutyl chain. While secondary amines possess both a hydrogen-bond donor (N-H) and an acceptor (lone pair), the dense aliphatic branching severely restricts solvent accessibility to the nitrogen core.

-

Hydrophobic Dominance: As established in classical organic physical chemistry, aliphatic amines with carbon counts exceeding six exhibit a sharp decline in aqueous solubility [2]. With 14 carbons and a molecular weight of ~211.4 g/mol , the hydrophobic effect entirely dominates the molecule's solvation thermodynamics.

Thermodynamic Principles of Solvation

Solubility is fundamentally governed by the Gibbs free energy of solvation (

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solvation is highly exergonic (

). The dominant intermolecular forces are London dispersion interactions between the solvent and the massive alkyl framework. The entropic gain of mixing drives near-infinite miscibility. -

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): The molecule exhibits excellent solubility. The weak dipole of the secondary amine aligns with the solvent dipoles, while the hydrophobic bulk is easily accommodated by the low cavity-formation energy of these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While the amine can act as a hydrogen-bond acceptor, the steric hindrance from the isobutyl and tert-butyl groups impedes the formation of extensive hydrogen-bonded networks [3]. Solubility remains high due to hydrophobic interactions with the alkyl chains of the alcohols, but it is kinetically slower to dissolve compared to unhindered primary amines.

Fig 1: Thermodynamic partitioning and solvation pathways across diverse solvent classifications.

Quantitative Solubility Profile

The table below summarizes the predicted and empirical solubility behavior of 4-tert-butyl-N-isobutylcyclohexylamine across various solvent classifications at standard ambient temperature (25°C).

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Relative Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Non-Polar | n-Hexane | 1.89 | > 500 (Miscible) | London Dispersion, Entropic mixing |

| Non-Polar | Toluene | 2.38 | > 500 (Miscible) | |

| Polar Aprotic | Dichloromethane | 8.93 | > 500 (Miscible) | Dipole-induced dipole, low cavity energy |

| Polar Aprotic | Ethyl Acetate | 6.02 | > 300 | Dipole alignment, moderate dispersion |

| Polar Protic | Methanol | 32.7 | ~ 150 - 250 | Sterically hindered H-bonding |

| Aqueous | Water (pH 7.0) | 80.1 | < 0.1 (Insoluble) | Hydrophobic exclusion |

Note: In acidic aqueous media (pH < 4), the amine protonates to form an ammonium salt, marginally increasing aqueous solubility, though the 14-carbon bulk often causes the salt to precipitate or form emulsions rather than true solutions.

Experimental Methodology: Self-Validating Solubility Determination

Because 4-tert-butyl-N-isobutylcyclohexylamine lacks a conjugated

Step-by-Step Protocol

Phase 1: Equilibration (The Shake-Flask Method)

-

Solute Saturation: To a 10 mL borosilicate glass vial, add 5 mL of the target organic solvent. Incrementally add 4-tert-butyl-N-isobutylcyclohexylamine until a distinct, persistent second phase (either solid precipitate or immiscible liquid layer) is observed, ensuring thermodynamic saturation.

-

Isothermal Agitation: Seal the vial with a PTFE-lined cap. Submerge in a thermostatic water bath or orbital shaker set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

-

Validation of Equilibrium: To ensure the system is self-validating, prepare a parallel sample and agitate for 72 hours. If the quantified concentrations between the 48h and 72h samples differ by less than 2%, thermodynamic equilibrium is confirmed.

Phase 2: Separation and Extraction 4. Phase Separation: Transfer the mixture to a temperature-controlled centrifuge (25 °C). Centrifuge at 10,000 rpm for 15 minutes. This step is critical; highly lipophilic amines often form micro-emulsions in moderately polar solvents that cannot be separated by standard gravity filtration. 5. Aliquot Extraction: Using a positive displacement pipette (to account for the vapor pressure and viscosity of organic solvents), carefully extract 100 µL of the clear supernatant. 6. Volumetric Dilution: Dilute the aliquot into 10 mL of a compatible analytical solvent (e.g., Acetonitrile or Hexane) to bring the concentration within the linear dynamic range of the detector.

Phase 3: Instrumental Quantification 7. GC-FID Analysis: Inject 1 µL of the diluted sample into a GC-FID equipped with a non-polar capillary column (e.g., DB-5 or HP-5). The flame ionization detector provides highly sensitive, linear quantification for carbon-rich aliphatic compounds. 8. Data Processing: Calculate the absolute solubility by comparing the integrated peak area against a 5-point external calibration curve prepared from a certified reference standard of the amine.

Fig 2: Step-by-step isothermal shake-flask workflow for empirical solubility quantification.

Practical Implications for Chemical Processing

Understanding this solubility profile is vital for downstream processing. When utilizing 4-tert-butyl-N-isobutylcyclohexylamine in synthetic pathways (e.g., as a bulky base or a synthetic building block), its high solubility in non-polar solvents allows for easy extraction from aqueous reaction mixtures using hexanes or heptane.

However, researchers must be cautious during acid-base liquid-liquid extractions. While treating the organic layer with 1M HCl typically extracts amines into the aqueous phase, the extreme lipophilicity of the 14-carbon backbone may cause the resulting hydrochloride salt to partition into the organic phase or precipitate at the biphasic interface as a soapy emulsion. In such cases, switching to a less polar organic solvent or adding a small percentage of methanol can break the emulsion and facilitate clean phase separation.

References

-

National Center for Biotechnology Information (PubChem). "4-tert-Butylcyclohexylamine | C10H21N | CID 79396." PubChem Compound Summary. Retrieved from:[Link]

-

Chemistry LibreTexts. "24.2: Structure and Properties of Amines." Organic Chemistry (Wade). Retrieved from:[Link]

-

BrainKart. "Physical and Chemical properties of amines." Chemistry Study Materials. Retrieved from:[Link]

Sourcing and Analytical Validation of 4-tert-Butylcyclohexylamine Derivatives for Drug Discovery

Introduction: The Strategic Role of Conformational Locking

In modern medicinal chemistry, aliphatic amines are ubiquitous pharmacophores used to modulate the physicochemical properties of drug candidates. Among these, 4-tert-butylcyclohexylamine (CAS 5400-88-4) represents a highly specialized building block. The bulky tert-butyl group acts as a conformational anchor (with an A-value > 4.5 kcal/mol), effectively locking the cyclohexane ring into a single chair conformation.

This structural rigidity gives rise to two distinct geometric isomers:

-

Trans isomer: The amino group occupies the equatorial position.

-

Cis isomer: The amino group occupies the axial position.

Because the spatial orientation of the amine dictates target-receptor binding affinities, lipophilicity, and metabolic stability, utilizing an uncharacterized mixture of these isomers introduces unacceptable variability in structure-activity relationship (SAR) studies. As a Senior Application Scientist, I mandate that all commercial batches of this derivative undergo rigorous analytical validation and, if necessary, isomeric resolution before entering the synthetic pipeline.

Commercial Landscape & Supplier Evaluation

Commercially available 4-tert-butylcyclohexylamine is predominantly sold as a diastereomeric mixture of cis and trans isomers. While this is cost-effective for bulk manufacturing, it requires downstream processing by the end-user. Table 1 summarizes the quantitative data for leading commercial suppliers.

Table 1: Commercial Supplier Landscape for 4-tert-Butylcyclohexylamine

| Supplier | Catalog Number | Stated Purity | Isomeric Composition |

| TCI Chemicals | B1084 | >98.0% (GC) | cis- and trans- mixture |

| Thermo Scientific | L02472 | 97.0% | cis- and trans- mixture |

| Sigma-Aldrich | Various | ≥97.0% | cis- and trans- mixture |

Note: Relying solely on the manufacturer's Certificate of Analysis (CoA) for total purity is insufficient for stereoselective synthesis. The exact cis:trans ratio varies between batches and must be empirically determined.

Workflow Integration

To ensure reproducibility, the integration of commercial 4-tert-butylcyclohexylamine into a drug discovery program must follow a strict, self-validating workflow.

Workflow for the sourcing, validation, and application of 4-tert-butylcyclohexylamine.

Quality Control: Analytical Validation Protocol

The following protocol utilizes

Causality & Logic:

We rely on the Karplus equation to distinguish the isomers. In the trans isomer (equatorial amine), the proton at the C1 position (

Table 2:

| Isomer | Amine Orientation | Multiplicity & Coupling | Chemical Shift Trend | |

| trans | Equatorial | Axial | Large anti-periplanar ( | Upfield |

| cis | Axial | Equatorial | Small gauche ( | Downfield |

Step-by-Step NMR Methodology

-

Sample Preparation: Weigh 15 mg of the commercial 4-tert-butylcyclohexylamine mixture. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v TMS as an internal standard. -

Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a

H NMR spectrum at 400 MHz or 500 MHz (minimum 16 scans, relaxation delay -

Signal Analysis & Integration:

-

Locate the distinct

multiplet signals. -

Integrate the downfield narrow multiplet (equatorial

, cis isomer) and the upfield broad multiplet (axial

-

-

Validation: Calculate the ratio based on the integral values. If the synthetic target requires a pure isomer, proceed to isomeric resolution (e.g., fractional crystallization using tartaric acid to isolate the trans isomer[2]).

Synthetic Utility: Reductive Amination Protocol

Once the amine is validated and resolved, it is frequently used to synthesize complex secondary or tertiary amines. The following is a self-validating protocol for the reductive amination of 4-tert-butylcyclohexylamine with a target aldehyde.

Causality & Logic: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent over sodium borohydride. STAB is significantly milder and selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde. The addition of catalytic acetic acid accelerates the dehydration step required for iminium formation.

Step-by-Step Methodology

-

Imine Formation:

-

In an oven-dried, argon-purged round-bottom flask, dissolve the isomerically pure 4-tert-butylcyclohexylamine (1.0 equiv, 10 mmol) and the target aldehyde (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Add glacial acetic acid (0.1 equiv, 1 mmol) to catalyze the condensation.

-

Stir the mixture at room temperature for 2 hours.

-

Self-Validation Check: Remove a 50

L aliquot, dilute in DCM, and analyze via GC-MS or TLC to confirm the complete consumption of the starting aldehyde and the formation of the imine intermediate.

-

-

Selective Reduction:

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

-

Workup & Isolation:

-

Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO

) until gas evolution ceases. -

Transfer to a separatory funnel and extract the aqueous layer with DCM (

mL). -

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na

SO -

Filter and concentrate under reduced pressure to yield the crude N-alkyl-4-tert-butylcyclohexylamine derivative, ready for column chromatography or direct salt formation.

-

References

-

TCI Chemicals. "4-tert-Butylcyclohexylamine (cis- and trans- mixture) - Product B1084". Tokyo Chemical Industry.

-

Thermo Fisher Scientific. "4-tert-Butylcyclohexylamine, cis + trans, 97% - Product L02472". Fisher Scientific.

-

Perrin, C. L., et al. "Unusually Strong Dependence of Conformation on Solvent". Journal of the American Chemical Society / CGIQ.

-

Google Patents. "Method for preparing montelukast sodium salts (US20110166356A1)". Google Patents.

Sources

Methodological & Application

Application Note: Analytical Methodologies for the Characterization and Isomeric Resolution of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine

Chemical Context and Analytical Challenges

The compound 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine (often referred to as N-isobutyl-4-tert-butylcyclohexylamine) is a sterically hindered secondary amine. It is typically synthesized via the reductive amination of 4-tert-butylcyclohexanone with isobutylamine.

From a structural perspective, the massive steric bulk of the tert-butyl group (A-value > 4.5 kcal/mol) effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group exclusively occupies the equatorial position[1]. Consequently, the reductive amination yields two distinct diastereomers:

-

The Cis Isomer (1,4-cis): The isobutylamino group is forced into the axial position. Interestingly, hydride attack on the intermediate imine occurs preferentially from the less hindered equatorial face, often making this thermodynamically less favored cis product the major kinetic product when utilizing reagents like sodium triacetoxyborohydride[2].

-

The Trans Isomer (1,4-trans): The isobutylamino group occupies the equatorial position.

The Analytical Challenge: Because these diastereomers share identical masses and highly similar polarities, and because the molecule lacks a UV-active conjugated

Fig 1: Multi-modal analytical workflow for the characterization of sterically hindered amines.

Chromatographic Resolution: Causality and Method Design

GC-FID/MS for Diastereomeric Ratio (d.r.) Determination

Causality & Logic: Secondary amines are sufficiently volatile for Gas Chromatography (GC), but they are notorious for peak tailing due to hydrogen bonding with active silanol sites on standard silica columns. We utilize a base-deactivated capillary column (e.g., Rtx-Volatile Amine). Elution Order: The cis isomer (axial amine) possesses a more compact 3D footprint, reducing its van der Waals interactions with the stationary phase compared to the trans isomer (equatorial amine). Therefore, the cis isomer reliably elutes first .

UHPLC-CAD for Non-UV Quantitation

Causality & Logic: Standard UV detectors operating at 205–210 nm will capture severe baseline drift from mobile phase gradients, masking the amine. We employ Charged Aerosol Detection (CAD) , which provides a uniform, mass-proportional response independent of optical properties. To prevent severe tailing of the protonated amine in LC, a Charged Surface Hybrid (CSH) C18 column is utilized. The positive surface charge of the CSH particle repels the protonated amine, ensuring sharp, symmetrical peaks even under acidic mobile phase conditions.

Table 1: Chromatographic & MS Data Summary

| Parameter | Cis-Isomer (Axial Amine) | Trans-Isomer (Equatorial Amine) | Causality / Origin |

| GC Elution Order | 1st | 2nd | Axial substituent yields lower boiling point / less stationary phase interaction. |

| GC-MS Base Peak | m/z 168 | m/z 168 | |

| Molecular Ion (M+) | m/z 211 (Weak) | m/z 211 (Weak) | Typical for secondary aliphatic amines under 70 eV EI. |

| UHPLC-CAD RT | ~4.2 min | ~4.6 min | Equatorial isomer has greater hydrophobic surface area contact with C18. |

Conformational Elucidation via 1H NMR

While chromatography separates the isomers, it cannot definitively assign their 3D geometry without synthetic reference standards. High-resolution

The Diagnostic Logic: Because the tert-butyl group locks the ring, we focus entirely on the C1-proton (the proton attached to the same carbon as the nitrogen).

-

In the Trans Isomer: The amine is equatorial, meaning the C1-proton must be axial . An axial proton couples strongly with adjacent axial protons (

Hz). This results in a broad multiplet (typically a triplet of triplets) with a peak width at half-height ( -

In the Cis Isomer: The amine is axial, meaning the C1-proton must be equatorial . An equatorial proton only exhibits small gauche couplings (

and

Fig 2: Logic tree for assigning cis/trans diastereomers based on 1H NMR C1-proton coupling.

Table 2: 1H NMR Diagnostic Parameters (CDCl3, 400 MHz)

| Feature | Cis-Isomer | Trans-Isomer |

| C1-Proton Position | Equatorial | Axial |

| Multiplicity | Narrow multiplet (m) | Broad triplet of triplets (tt) |

| < 10 Hz | > 20 Hz | |

| Coupling Constants | ||

| tert-butyl Signal | ~0.85 ppm (Singlet) | ~0.85 ppm (Singlet) |

Experimental Protocols (Self-Validating Systems)

Protocol A: GC-MS Diastereomeric Profiling

Self-Validation Check: Always inject a solvent blank (DCM) immediately after the highest concentration sample to verify zero carryover, which is a common false-positive source in secondary amine analysis.

-

Sample Prep: Dissolve 1.0 mg of the amine mixture in 1.0 mL of LC-MS grade Dichloromethane (DCM). Add 10 µL of tridecane as an internal retention time standard.

-

Column: Rtx-Volatile Amine (30 m × 0.25 mm × 1.0 µm) or equivalent base-deactivated phase.

-

Injection: 1 µL injection volume; Split ratio 50:1; Injector temperature 250 °C.

-

Oven Program: Initial hold at 80 °C for 2 min. Ramp at 10 °C/min to 280 °C. Hold for 5 min.

-

MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 40–300. Extract ion chromatograms (EIC) at m/z 168 (base peak) and m/z 211 (M+) for specific isomer integration.

Protocol B: UHPLC-CAD Quantitation

Self-Validation Check: CAD response is inherently non-linear over wide ranges. You must construct a 5-point calibration curve and apply a power-function fit (

-

Column: Waters XSelect CSH C18 (100 × 2.1 mm, 1.7 µm). Column Temp: 45 °C.

-

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

-

Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.

-

CAD Settings: Evaporator temperature set to 35 °C (optimized for semi-volatiles to prevent analyte loss). Data collection rate: 10 Hz. Filter: 3.6 seconds.

Protocol C: NMR Conformational Analysis

Self-Validation Check: Verify the sharp singlet of the tert-butyl group at ~0.85 ppm. If this peak is broadened, it indicates unexpected ring-flipping or sample aggregation, invalidating the Karplus coupling assumptions.

-

Sample Prep: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl

(containing 0.03% v/v TMS as an internal reference). -

Acquisition: Acquire a standard 1D

H spectrum at 298 K (minimum 16 scans, 64k data points for high digital resolution of the J-couplings). -

Data Processing: Apply a mild Gaussian window function to enhance the resolution of the C1-proton multiplet (typically found between 2.20–2.80 ppm). Measure the peak width at half-height (

) directly from the processed spectrum to definitively assign the cis or trans configuration.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. 2

-

Perrin, C. L., & Fabian, M. A. (2001). Unusually Strong Dependence of Conformation on Solvent. Journal of the American Chemical Society (CGIQ). 3

-

Benchchem. Tert-butylcyclohexane | 3178-22-1: Monosubstituted Cyclohexanes and the Concept of A-Values.1

Sources

NMR spectroscopy of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine

Application Note: Conformational and Structural Elucidation of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine via NMR Spectroscopy

Mechanistic Rationale: The Conformational Lock

The structural analysis of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine relies heavily on the stereochemical dynamics of the cyclohexane ring. The tert-butyl group possesses a highly unfavorable A-value (~4.9 kcal/mol), which acts as a thermodynamic anchor. This immense steric bulk effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl moiety exclusively occupies the equatorial position[1].

Because the ring cannot undergo chair-chair interconversion, the stereocenter at C1 permanently dictates the axial or equatorial orientation of the isobutylamino group. This structural rigidity allows us to definitively assign the cis and trans diastereomers using 1D ¹H NMR scalar couplings. Furthermore, the secondary amine nature of this compound makes it susceptible to hydrogen-bonding interactions, which can cause concentration-dependent and solvent-dependent chemical shift variations for the NH proton[2].

Stereochemical Logic & Signal Causality

The differentiation of diastereomers is governed by the Karplus equation, which correlates the ³J coupling constant with the dihedral angle between vicinal protons.

-

Trans Isomer: The amine group is equatorial, forcing the C1 proton (H1) into an axial position. An axial proton coupled to two adjacent axial protons (at C2 and C6) exhibits large scalar couplings (³J ~ 10–12 Hz). Thus, the H1 signal appears as a wide triplet of triplets (tt).

-

Cis Isomer: The amine group is axial, placing the H1 proton in an equatorial position. Equatorial protons only exhibit small couplings (³J ~ 2–5 Hz) with adjacent protons, resulting in a narrow multiplet.

Figure 1: Stereochemical logic and NMR coupling implications for cyclohexylamine diastereomers.

Experimental Workflow

Figure 2: Standardized NMR workflow for conformational analysis of substituted cyclohexylamines.

Self-Validating NMR Protocols

To ensure absolute data integrity, the following step-by-step methodology incorporates built-in validation gates.

Step 1: Sample Preparation

-

Causality: Secondary amines can interact with trace DCl commonly found in aging CDCl₃, leading to protonation, peak broadening, and chemical shift drift.

-

Action: Pass 1.0 mL of CDCl₃ (99.8% D, containing 0.03% v/v TMS) through a short plug of basic alumina. Dissolve 15–20 mg of the analyte in 0.6 mL of this purified solvent. Transfer to a 5 mm precision NMR tube.

-

Validation Gate: Visually inspect the tube. The solution must be completely clear. Any particulate matter will distort magnetic field homogeneity; if cloudy, filter through a 0.2 μm PTFE syringe filter.

Step 2: Spectrometer Calibration (Tuning, Matching, and Locking)

-

Causality: The probe's RF coil must be perfectly impedance-matched to the specific dielectric constant of the sample to maximize signal transmission and reception.

-

Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency of CDCl₃. Execute Automatic Tuning and Matching (ATM) for both ¹H and ¹³C channels.

-

Validation Gate: Monitor the lock level. A stable lock signal (>80% amplitude, fluctuation <2%) confirms solvent integrity and the absence of paramagnetic impurities.

Step 3: Shimming and Field Homogeneity

-

Causality: Magnetic field inhomogeneities artificially broaden NMR resonances, obscuring the fine ³J-coupling splitting required to differentiate the cis and trans isomers.

-

Action: Perform gradient shimming (e.g., TopShim) focusing on the Z1–Z5 axes.

-

Validation Gate: Acquire a single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak (0.00 ppm). Proceed to full acquisition only if FWHM < 1.0 Hz.

Step 4: Data Acquisition

-

¹H NMR: Acquire 16–64 scans with a relaxation delay (D1) of 2.0 seconds and a 30° flip angle. Causality: A 2-second D1 ensures that the highly mobile tert-butyl protons fully relax between pulses, allowing for accurate integration against the ring protons.

-

¹³C NMR: Acquire 1024–4096 scans with a D1 of 2.0 seconds and WALTZ-16 proton decoupling.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and multiplicities, demonstrating the stark contrast between the two diastereomers.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants (400 MHz, CDCl₃)

| Proton Assignment | Trans Isomer (Equatorial Amine) | Cis Isomer (Axial Amine) | Multiplicity & Expected J-values (Trans) |

| H1 (Cyclohexyl) | ~2.35 ppm | ~2.85 ppm | tt, J = 11.5, 3.5 Hz |

| H4 (Cyclohexyl) | ~0.95 ppm | ~1.05 ppm | m |

| t-Butyl (-C(CH₃)₃) | 0.85 ppm | 0.86 ppm | s (9H) |

| Isobutyl (-CH₂-) | 2.40 ppm | 2.42 ppm | d, J = 6.8 Hz (2H) |

| Isobutyl (-CH-) | 1.70 ppm | 1.72 ppm | m (1H) |

| Isobutyl (-CH₃) | 0.90 ppm | 0.91 ppm | d, J = 6.6 Hz (6H) |

| Amine (-NH-) | ~1.10 ppm | ~1.20 ppm | br s (1H, concentration dependent) |

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon Assignment | Trans Isomer | Cis Isomer |

| C1 (Cyclohexyl) | 57.2 ppm | 53.4 ppm |

| C4 (Cyclohexyl) | 48.1 ppm | 48.5 ppm |

| t-Butyl Quaternary C | 32.4 ppm | 32.5 ppm |

| t-Butyl Methyls | 27.8 ppm | 27.9 ppm |

| Isobutyl (-CH₂-) | 55.6 ppm | 56.1 ppm |

| Isobutyl (-CH-) | 28.5 ppm | 28.6 ppm |

| Isobutyl (-CH₃) | 20.8 ppm | 20.9 ppm |